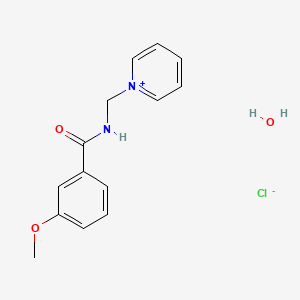
2,4,6,8,10,12,14-Hexadecaheptaenal, (2E,4E,6E,8E,10E,12E,14E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8,10,12,14-Hexadecaheptaenal, (2E,4E,6E,8E,10E,12E,14E)- is a polyunsaturated aldehyde with a unique structure characterized by multiple conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10,12,14-Hexadecaheptaenal typically involves the use of polyene precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyunsaturated aldehyde. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of 2,4,6,8,10,12,14-Hexadecaheptaenal may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6,8,10,12,14-Hexadecaheptaenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) .
Major Products Formed
Oxidation: 2,4,6,8,10,12,14-Hexadecaheptaenoic acid.
Reduction: 2,4,6,8,10,12,14-Hexadecaheptaenol.
Substitution: Halogenated derivatives of 2,4,6,8,10,12,14-Hexadecaheptaenal .
Applications De Recherche Scientifique
2,4,6,8,10,12,14-Hexadecaheptaenal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological signaling pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents .
Mécanisme D'action
The mechanism of action of 2,4,6,8,10,12,14-Hexadecaheptaenal involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, influencing various biochemical pathways. Its aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6,8,10,12,14-Hexadecaheptaenedioic acid: Similar structure but with carboxylic acid groups instead of an aldehyde.
2,4,6,8,10,12,14-Hexadecaheptaenol: Similar structure but with alcohol groups instead of an aldehyde.
2,4,6,8,10,12,14-Hexadecaheptaenoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde .
Uniqueness
2,4,6,8,10,12,14-Hexadecaheptaenal is unique due to its multiple conjugated double bonds and aldehyde functionality, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
328385-64-4 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
(2E,4E,6E,8E,10E,12E,14E)-hexadeca-2,4,6,8,10,12,14-heptaenal |
InChI |
InChI=1S/C16H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H,1H3/b3-2+,5-4+,7-6+,9-8+,11-10+,13-12+,15-14+ |
Clé InChI |
RXMLIGGJYZNYFG-FDVVZRHWSA-N |
SMILES isomérique |
C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=O |
SMILES canonique |
CC=CC=CC=CC=CC=CC=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


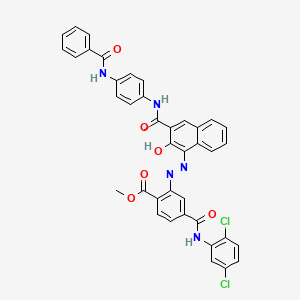
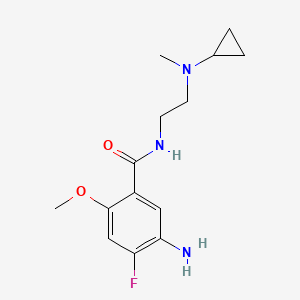

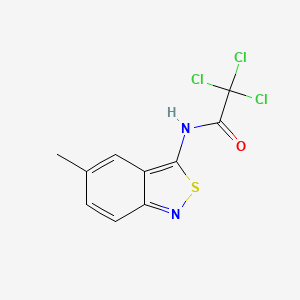
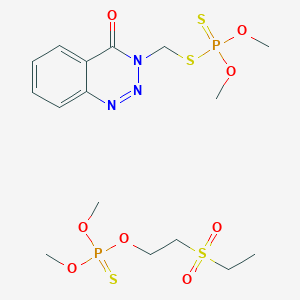

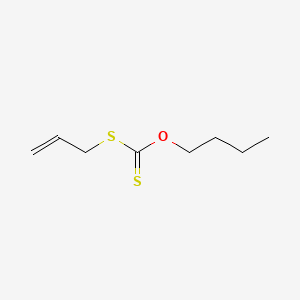
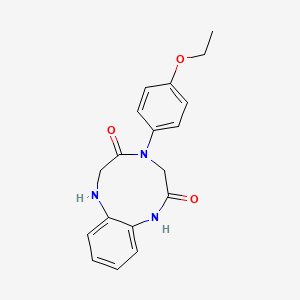
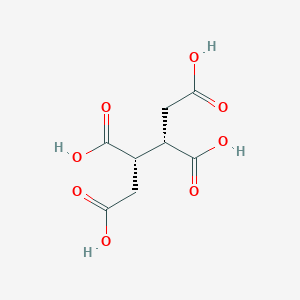

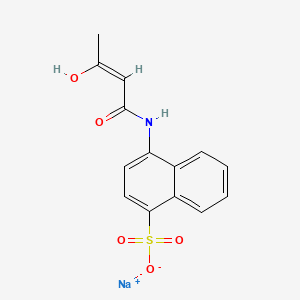

![1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737911.png)
